8-(furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Descripción
BenchChem offers high-quality 8-(furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
furan-2-yl-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(16-4-2-8-21-16)19-12-5-6-13(19)10-15(9-12)22-14-3-1-7-18-11-14/h1-4,7-8,11-13,15H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVCEJQSCPYNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CO3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
8-(Furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the family of azabicyclic compounds, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 8-(furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can be described as follows:
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.3024 g/mol
- CAS Number : 2108958-02-5
This compound features a bicyclic structure that includes a furan ring, which is significant for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the opioid receptors. Research indicates that derivatives of azabicyclo compounds exhibit potent antagonistic effects on kappa-opioid receptors (KOR), which are implicated in pain modulation and other physiological processes.
Target Receptors
- Kappa Opioid Receptor (KOR) : The compound has shown selective antagonism at KOR, which may contribute to its potential therapeutic effects in pain management and neuropsychiatric disorders.
In Vitro Studies
A series of studies have demonstrated that modifications to the azabicyclo structure can enhance the potency and selectivity of KOR antagonism. For instance, one study reported an analog with an IC50 value of 20 nM at KOR, indicating high potency compared to other opioid receptors (μ and δ) .
In Vivo Studies
In vivo experiments have further established the pharmacological profile of this compound. For example, it was shown to reverse KOR agonist-induced diuresis in rat models, highlighting its potential utility in managing conditions associated with KOR activation .
Case Studies
- Kappa Opioid Receptor Antagonism : A study published in 2010 explored a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides that exhibited potent KOR antagonism with favorable brain exposure . This suggests that structural modifications can lead to enhanced therapeutic profiles.
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of related compounds indicated that alterations in the bicyclic structure could modulate both central nervous system (CNS) activity and peripheral effects, making them candidates for further drug development .
Comparative Analysis with Similar Compounds
| Compound Name | KOR IC50 (nM) | CNS Penetration | Therapeutic Potential |
|---|---|---|---|
| 8-(Furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane | 20 | High | Pain management |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide | 77 | Moderate | Neuropsychiatric disorders |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
